4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is a complex organic compound that features both pyridine and phenolic moieties. This compound belongs to the class of pyridine dicarboxylic acids, which have significant relevance in various scientific fields due to their unique chemical properties and potential applications.
The compound can be synthesized through various methods, including oxidation reactions involving substituted pyridines and phenolic compounds. Its structure allows for the formation of coordination complexes with metals, enhancing its utility in materials science and medicinal chemistry.
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is classified as an aromatic compound due to the presence of benzene-like structures. It is also categorized under dicarboxylic acids because it contains two carboxylic acid functional groups (-COOH) attached to the pyridine ring.
The synthesis of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through multiple synthetic routes. One notable method involves the oxidation of 3-hydroxyquinoline derivatives in the presence of appropriate oxidizing agents such as hydrogen peroxide or chromic anhydride.
The molecular structure of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid features:
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid can participate in various chemical reactions:
The reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations .
The mechanism of action for 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid largely depends on its interactions with biological systems or metal ions:
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid has several scientific uses:
This compound's versatility makes it a subject of interest across multiple scientific disciplines, including chemistry, materials science, and pharmacology.
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid (CAS No. 2131058-04-1) is classified as a polysubstituted pyridine derivative within heterocyclic chemistry. Its systematic IUPAC name reflects the positioning of key functional groups: a pyridine core substituted at the 2- and 6-positions with carboxylic acid groups (–COOH) and at the 4-position with a 3-hydroxyphenyl moiety. The molecular formula is C₁₃H₉NO₅ (molecular weight: 259.22 g/mol), as documented in chemical databases [1] [3] [9]. Its SMILES notation (OC(C1=NC(C(O)=O)=CC(C2=CC(O)=CC=C2)=C1)=O) encodes the connectivity of the bifunctional aromatic system [3] [9]. Structurally, it belongs to the dipicolinic acid (DPA) scaffold family, where the 3-hydroxyphenyl group introduces additional hydrogen-bonding capacity and steric bulk compared to simpler DPA analogs [2] [5].
This compound emerged from systematic efforts to combat antibiotic resistance via fragment-based drug discovery (FBDD). Initial screening of a Metal-Binding Pharmacophore (MBP) library identified 2,6-dipicolinic acid (DPA) as a primary hit against New Delhi metallo-β-lactamase (NDM-1), inhibiting the enzyme by targeting its dinuclear Zn(II) active site [2]. Optimization of DPA involved synthesizing libraries of 4-substituted analogs to enhance potency and selectivity. Introducing the 3-hydroxyphenyl group at the 4-position was a strategic modification to improve interactions with NDM-1’s substrate-binding region, leveraging hydrophobic and hydrogen-bonding interactions absent in the parent DPA scaffold [2] [5]. This approach exemplifies rational scaffold derivatization in FBDD, where fragment hits are expanded into lead compounds with refined biological activity [5].
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid represents a promising inhibitor of metallo-β-lactamases (MBLs), particularly NDM-1, IMP-1, and VIM-2. Unlike early MBL inhibitors (e.g., aspergillomarasmine A) that strip active-site Zn(II) ions, this compound forms a stable ternary complex (NDM-1:Zn(II):inhibitor) without disrupting metal occupancy, as confirmed by spectroscopic and biochemical studies [2] [5]. Key mechanistic attributes include:
Table 1: Structurally Related Dipicolinic Acid Derivatives
Compound Name | CAS Number | Core Structure | Key Substituent | Primary Biological Target |
---|---|---|---|---|
Dipicolinic Acid (DPA) | 499-83-2 | Pyridine-2,6-dicarboxylic acid | H at C4 | NDM-1, VIM-2, IMP-1 [2] [7] |
4-Hydroxypyridine-2,6-dicarboxylic acid | 499-51-4 | 4-Hydroxypyridine | OH at C4 | General chelator [6] [8] |
4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid | 2131052-30-5 | Pyridine-2,6-dicarboxylic acid | 2-Hydroxyphenyl at C4 | NDM-1 inhibitor scaffold [4] |
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid | 2131058-04-1 | Pyridine-2,6-dicarboxylic acid | 3-Hydroxyphenyl at C4 | NDM-1 ternary complex formation [3] [9] |
Table 2: Key Biochemical and Microbiological Effects
Property | Finding | Method/Assay | Significance |
---|---|---|---|
NDM-1 Inhibition (IC₅₀) | ~80–100 nM range (optimized analogs) [2] [5] | Chromacef hydrolysis assay | Comparable to cyclic boronates (4 nM); superior to D-captopril (7.9 μM) |
MIC Reduction (Imipenem) | Restored susceptibility in NDM-1+ E. coli and K. pneumoniae [2] | Microdilution broth assay | Confirmed synergistic effect with β-lactams at non-toxic concentrations |
Selectivity | No inhibition of other Zn(II) metalloenzymes [2] | Panel screening (e.g., ACE, NEP) | Reduced risk of off-target effects in vivo |
Mechanism | Ternary complex formation; no metal stripping [2] [5] | EPR, equilibrium dialysis | Addresses historical liability of MBL chelators |
The compound’s isosteric flexibility (e.g., replacing carboxylates with bioisosteres) further enables optimization of drug-like properties while retaining inhibitory activity [5]. Its development underscores a broader strategy to counter antibiotic resistance by targeting metalloenzyme-mediated hydrolysis through rational structure-based design.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5